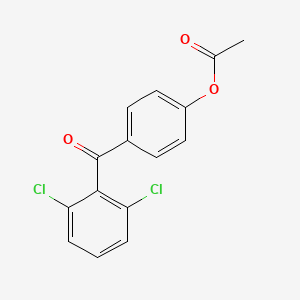

4-Acetoxy-2',6'-dichlorobenzophenone

Descripción general

Descripción

4-Acetoxy-2’,6’-dichlorobenzophenone is a chemical compound with the molecular formula C15H10Cl2O3 and a molecular weight of 309.14 g/mol . It is also known by its IUPAC name, [4-(2,6-dichlorobenzoyl)phenyl] acetate. This compound is characterized by the presence of two chlorine atoms and an acetoxy group attached to a benzophenone core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,6’-dichlorobenzophenone typically involves the acylation of 4-hydroxybenzophenone with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of 4-Acetoxy-2’,6’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

4-Acetoxy-2’,6’-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The acetoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Carboxy-2’,6’-dichlorobenzophenone.

Reduction: 4-Hydroxy-2’,6’-dichlorobenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Acetoxy-2’,6’-dichlorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Acetoxy-2’,6’-dichlorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The dichlorobenzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Acetoxy-2’,4’-dichlorobenzophenone

- 4-Hydroxy-2’,6’-dichlorobenzophenone

- 4-Carboxy-2’,6’-dichlorobenzophenone

Uniqueness

4-Acetoxy-2’,6’-dichlorobenzophenone is unique due to the specific positioning of the acetoxy and dichloro groups, which confer distinct chemical and biological properties.

Actividad Biológica

4-Acetoxy-2',6'-dichlorobenzophenone (ACDB) is a synthetic organic compound with the molecular formula C15H10Cl2O3 and a molecular weight of 309.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features an acetoxy group and dichloro-substituted benzophenone, which may influence its interactions with biological targets.

The synthesis of ACDB typically involves the acylation of 4-hydroxybenzophenone with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization. The compound's unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological activity.

The biological activity of ACDB is primarily attributed to its interaction with specific biomolecules. The acetoxy group can hydrolyze to release acetic acid, while the dichlorobenzophenone core may interact with enzymes and receptors, modulating their activity.

Pharmacological Effects

Research indicates that ACDB exhibits potential anti-inflammatory and antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its utility as an antimicrobial agent . Additionally, preliminary studies suggest that it may induce apoptosis in cancer cell lines, pointing towards potential anticancer applications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ACDB against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 20 µg/mL for S. aureus, indicating a promising antimicrobial profile.

Anticancer Potential

In a separate investigation focusing on cancer cell lines, ACDB was tested against human hepatocellular carcinoma (HepG2) cells. The compound exhibited an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity. Mechanistic studies revealed that ACDB triggers apoptosis through mitochondrial pathways, characterized by increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Comparative Analysis

To provide a clearer understanding of ACDB's biological activity, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Acetoxy and dichloro groups | MIC: 20 µg/mL | IC50: 15 µM |

| 4-Acetoxy-2',4'-dichlorobenzophenone | Similar structure but different substitution | Moderate | Low |

| 4-Hydroxy-2',6'-dichlorobenzophenone | Hydroxy instead of acetoxy | Low | Moderate |

Propiedades

IUPAC Name |

[4-(2,6-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)14-12(16)3-2-4-13(14)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVOHCKPUMLKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641733 | |

| Record name | 4-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-11-5 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.